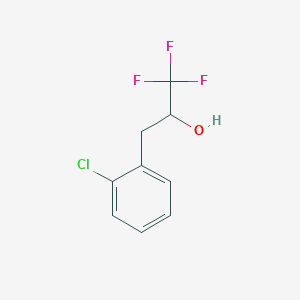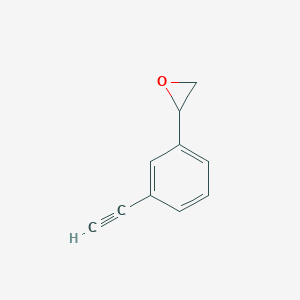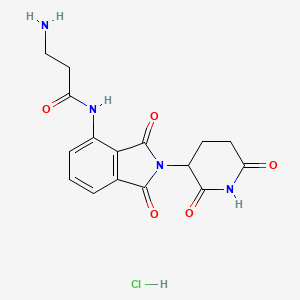
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride is a derivative of pomalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and AIDS-related Kaposi’s sarcoma . This compound is known for its potent anti-inflammatory and anti-cancer properties, making it a significant subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropanoyl) Pomalidomide Hydrochloride typically involves a multi-step process. One common method starts with the treatment of Boc-L-glutamine with N-hydroxysuccinimide and N,N’-Diisopropylcarbodiimide in DMF, followed by further reactions to introduce the pomalidomide moiety . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, continuous flow chemistry is often employed for the synthesis of pomalidomide derivatives. This method offers advantages such as improved safety, reproducibility, and efficiency. The continuous flow approach involves a series of reactions carried out in a controlled flow system, allowing for the production of large quantities of the compound with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions vary depending on the specific substitution but often involve the use of catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential to treat various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The compound exerts its effects primarily through immunomodulation and anti-cancer activities. It inhibits the proliferation of tumor cells and induces apoptosis by targeting specific molecular pathways. Key targets include tumor necrosis factor-alpha (TNF-α) and various cytokines involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its sedative and anti-inflammatory properties.
Lenalidomide: Another derivative with similar immunomodulatory and anti-cancer activities.
Uniqueness
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride is unique due to its enhanced potency and reduced side effects compared to its analogs. It is more effective in inhibiting TNF-α and other inflammatory mediators, making it a valuable compound in both research and clinical settings .
Propriétés
Formule moléculaire |
C16H17ClN4O5 |
|---|---|
Poids moléculaire |
380.78 g/mol |
Nom IUPAC |
3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C16H16N4O5.ClH/c17-7-6-12(22)18-9-3-1-2-8-13(9)16(25)20(15(8)24)10-4-5-11(21)19-14(10)23;/h1-3,10H,4-7,17H2,(H,18,22)(H,19,21,23);1H |
Clé InChI |
GAQBMMYIERWKNY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)

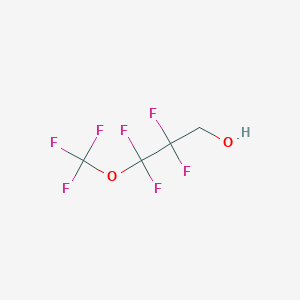

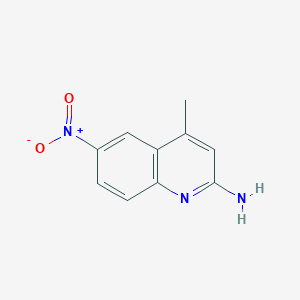
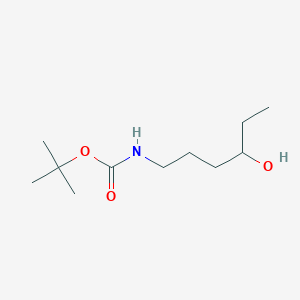
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)


![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)

